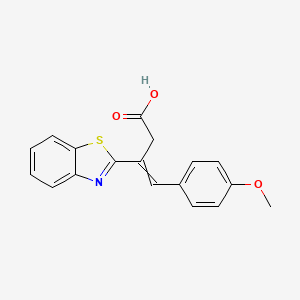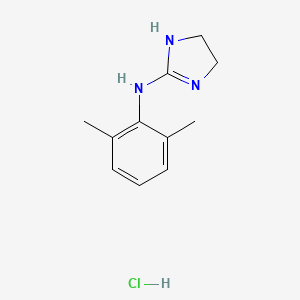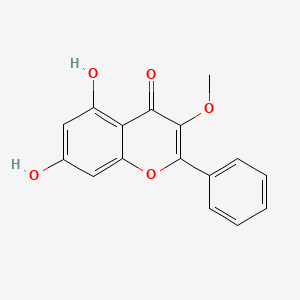
Galangin 3-methyl ether
Descripción general
Descripción
Galangin 3-methyl ether, also known as 3-O-Methylgalangin, is a natural flavonoid compound found in the rhizome of Alpinia officinarum (AO). It has been reported to have antibacterial activities and inhibits pancreatic lipase .
Molecular Structure Analysis
The molecular formula of Galangin 3-methyl ether is C16H12O5 . It is a monomethoxyflavone that is galangin in which the hydroxy group at position 3 has been replaced by a methoxy group . More detailed structural analysis can be obtained through spectroscopic analyses .Chemical Reactions Analysis
Galangin 3-methyl ether has been reported to undergo microbial transformation, resulting in one novel and four known metabolites . It also acts as a pan-histone deacetylase (HDAC) inhibitor . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of Galangin 3-methyl ether is 284.26 . More detailed physical and chemical properties can be found in the referenced sources .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitor
Galangin 3-methyl ether has been found to act as a pan-histone deacetylase (HDAC) inhibitor . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events. HDAC inhibitors are used in cancer treatment .
Anti-proliferative Activity
Galangin 3-methyl ether and its derivatives have shown anti-proliferative activity against various cancer cell lines . For instance, a derivative of Galangin 3-methyl ether, 3-O-methylgalangin-7-O-β-D-glucopyranoside, exhibited potent cytotoxic activity against MCF-7, A375P, B16F10, B16F1, and A549 cancer cell lines .
Antibacterial Activity
Galangin 3-methyl ether has demonstrated antibacterial activities . The ability to inhibit bacterial growth makes it a potential candidate for the development of new antibacterial agents.
Inhibition of Pancreatic Lipase
Galangin 3-methyl ether has been found to inhibit pancreatic lipase . Pancreatic lipase is key for dietary triglyceride digestion; its inhibitors are considered potential obesity treatments.
Organic Building Block
Galangin-3-methylether is an important organic building block used to synthesize substituted galangin products . This makes it valuable in the field of organic chemistry.
Microbial Transformation
Galangin 3-methyl ether can be biotransformed into novel metabolites by application of certain fungal strains . This microbial transformation can lead to the production of new compounds with potential biological activities.
Safety and Hazards
Direcciones Futuras
Flavonoids like Galangin 3-methyl ether have shown promising results against different tumor cell lines . They exhibit low toxicity in biological systems, making them an alternative therapy for the treatment of cancers . The future perspectives and research directions of Galangin 3-methyl ether and its flavonoids are pointed out in the referenced study .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISDADPVOHJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216823 | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Galangin 3-methyl ether | |
CAS RN |
6665-74-3 | |
| Record name | Galangin 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylgalangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLGALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action of Galangin 3-methyl ether in treating diseases?
A: While specific mechanisms are still under investigation, research suggests that Galangin 3-methyl ether might exert its effects by interacting with various signaling pathways within cells. A study using network pharmacology analysis indicated that Galangin 3-methyl ether could potentially target pathways like PI3K-Akt, FoxO, and IL-17 signaling pathways, which are known to be involved in inflammatory responses and cell survival. [] Further research is needed to confirm these interactions and elucidate the precise mechanisms involved.
Q2: What is the structural characterization of Galangin 3-methyl ether?
A: Galangin 3-methyl ether is a flavonoid, a class of plant secondary metabolites. Its molecular formula is C16H12O5, and its molecular weight is 284.26 g/mol. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ]
Q3: What are the sources of Galangin 3-methyl ether?
A: Galangin 3-methyl ether has been isolated from various plant sources, including Lychnophora markgravii, Lychnophora staavioides, Eremophila species, and the epicuticular layer of leaves from certain Gaultheria species. [, , , ] These plants are known to produce a variety of flavonoid compounds.
Q4: Has Galangin 3-methyl ether shown activity against any parasites?
A: Yes, research indicates that Galangin 3-methyl ether exhibits activity against Leishmania amazonensis amastigotes, a parasite responsible for leishmaniasis. [] This finding suggests its potential as a starting point for developing new antiparasitic agents.
Q5: Are there any studies investigating the potential of Galangin 3-methyl ether as an insecticide?
A: Research suggests that Galangin 3-methyl ether might contribute to the insecticidal properties of certain plant extracts. A study on Alpinia officinarum extracts found that while Galangin 3-methyl ether itself showed moderate feeding deterrent activity against Tribolium castaneum (red flour beetle), other components in the extract, like benzylacetone, exhibited stronger insecticidal effects. [] This suggests that Galangin 3-methyl ether, in combination with other compounds, might play a role in the plant's defense mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



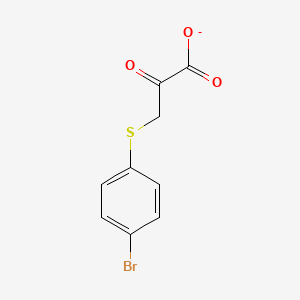
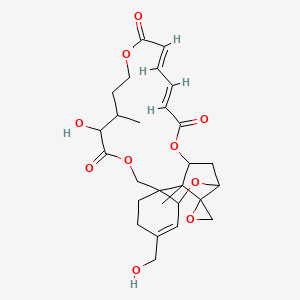
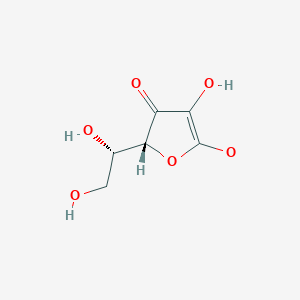

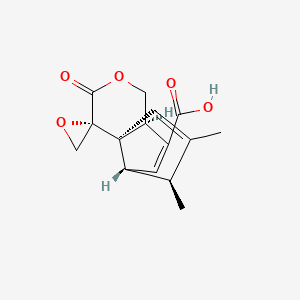
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)


![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
